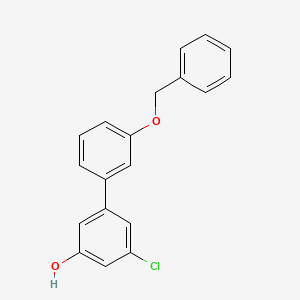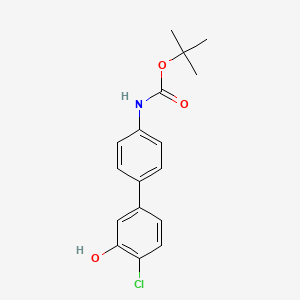
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSP-2-CP) is a synthetic chemical compound that has been used in a variety of scientific research applications. The compound was first synthesized in the 1970s and has been used in a wide range of studies since then.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications, including studies of its pharmacological properties and its potential for use as a therapeutic agent. The compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mecanismo De Acción
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, likely by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to inhibit the enzyme COX-2, likely by binding to the active site and preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The primary limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
Given the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as an inhibitor of acetylcholinesterase and cyclooxygenase-2, there are a number of potential future directions for further research. These include exploring the compound’s potential as a therapeutic agent for diseases and conditions related to acetylcholine and inflammatory mediators. In addition, further research could be conducted to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as a drug delivery system.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through a reaction between 3-t-butylsulfamoylphenol and 2-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is conducted at a temperature of approximately 100°C for several hours. Upon completion, the reaction mixture is cooled and the product is isolated and purified by recrystallization.
Propiedades
IUPAC Name |
N-tert-butyl-3-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURZGIVZRNERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
